molecular formula C15H15N5O2 B2765422 N-(1-methyl-1H-indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide CAS No. 1448077-41-5

N-(1-methyl-1H-indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide

Cat. No.: B2765422
CAS No.: 1448077-41-5
M. Wt: 297.318
InChI Key: APEQVFIKKAYITA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-1H-indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a complex heterocyclic compound that features both indazole and pyrazolo[5,1-b][1,3]oxazine moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the indazole and pyrazolo[5,1-b][1,3]oxazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

N-(1-methyl-1H-indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole and pyrazolo[5,1-b][1,3]oxazine derivatives, such as:

Uniqueness

N-(1-methyl-1H-indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is unique due to its specific combination of indazole and pyrazolo[5,1-b][1,3]oxazine moieties, which confer distinct biological activities and potential therapeutic applications. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

N-(1-methylindazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-19-13-7-11(4-3-10(13)9-16-19)17-15(21)12-8-14-20(18-12)5-2-6-22-14/h3-4,7-9H,2,5-6H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEQVFIKKAYITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)NC(=O)C3=NN4CCCOC4=C3)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.